Methyl 2-(pyrrolidin-3-yl)acetate
Description
Methyl 2-(pyrrolidin-3-yl)acetate (CAS 95274-14-9) is a pyrrolidine-based ester compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol. It features a pyrrolidine ring substituted at the 3-position with an acetoxy methyl group. This compound is widely used in pharmaceutical research as a chiral intermediate, particularly in synthesizing bioactive molecules targeting neurological and metabolic disorders . Its structural flexibility allows for modifications to enhance binding affinity or pharmacokinetic properties.
Properties
IUPAC Name |
methyl 2-pyrrolidin-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)4-6-2-3-8-5-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKONQSPVWNDJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540403 | |
| Record name | Methyl (pyrrolidin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95274-14-9 | |
| Record name | Methyl 3-pyrrolidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95274-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (pyrrolidin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(pyrrolidin-3-yl)acetate can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with methyl bromoacetate under basic conditions. The reaction typically uses a base such as sodium hydride or potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom in pyrrolidine attacks the carbon atom in methyl bromoacetate, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyrrolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the acetate group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(pyrrolidin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of methyl 2-(pyrrolidin-3-yl)acetate depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to a particular receptor or enzyme, modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Structural Variations and Similarity Scores
Key structural analogs and their similarity scores (based on molecular descriptors) include:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| Methyl 2-(pyrrolidin-3-yl)acetate | 95274-14-9 | 0.97 | Parent compound |
| (S)-Methyl 2-(pyrrolidin-3-yl)acetate HCl | 1024038-33-2 | 1.00 | Stereospecific (S-configuration), hydrochloride salt |
| Ethyl (R)-2-(pyrrolidin-3-yl)acetate HCl | 1332459-32-1 | 0.95 | Ethyl ester, R-configuration, hydrochloride |
| Methyl 2-(3-methylpyrrolidin-3-yl)acetate HCl | - | - | Methyl substituent on pyrrolidine ring |
| Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate | 154594-14-6 | - | Benzyl group, unsaturated pyrrolidine ring |
Notes:
Physicochemical Properties
Biological Activity
Methyl 2-(pyrrolidin-3-yl)acetate is an organic compound with the molecular formula C₉H₁₇NO₄. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
- Molecular Formula : C₉H₁₇NO₄
- Molecular Weight : 203.24 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(=O)O.COC(=O)CC1CCNC1
This compound may act as a prodrug , undergoing enzymatic hydrolysis to release active pyrrolidine derivatives. These derivatives can interact with various biological targets, including enzymes and receptors, modulating their activity and exerting therapeutic effects. The compound's structure allows it to participate in enzyme-catalyzed reactions, particularly ester hydrolysis, which is crucial in understanding its biological interactions .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural features have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. Initial studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial agents.
Neuroprotective Effects
The compound's interaction with neural pathways suggests potential neuroprotective effects. It may enhance neuronal survival under stress conditions by modulating signaling pathways associated with cell survival and apoptosis. This aspect is particularly relevant in the context of neurodegenerative diseases .
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cell lines at concentrations ranging from 10 µM to 100 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Testing : A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting moderate antibacterial activity.
- Neuroprotection : Experimental models using SH-SY5Y neuroblastoma cells showed that treatment with this compound increased cell viability and reduced oxidative stress markers when exposed to hydrogen peroxide.
Comparative Analysis
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 2-(pyrrolidin-2-yl)acetate | Moderate cytotoxicity | Different substitution pattern |
| Ethyl 2-(pyrrolidin-3-yl)acetate | Antimicrobial properties | Ethyl ester group affects reactivity |
| Methyl 2-(pyrrolidin-3-yloxy)acetate | Neuroprotective effects | Contains an ether functional group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
